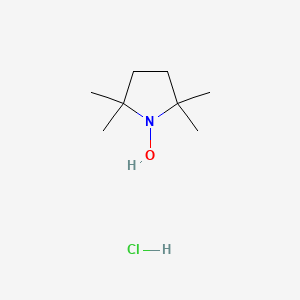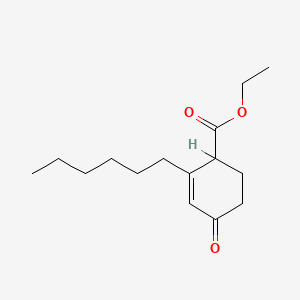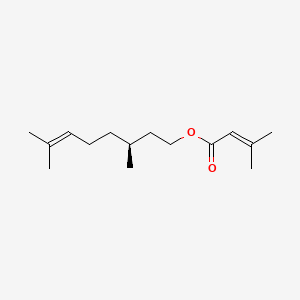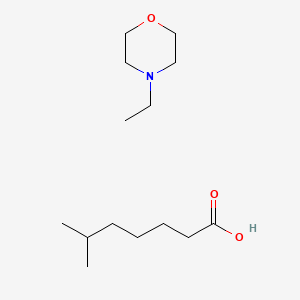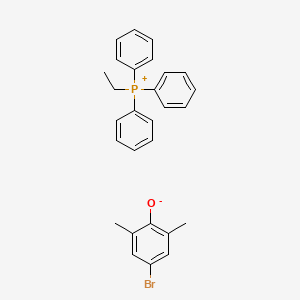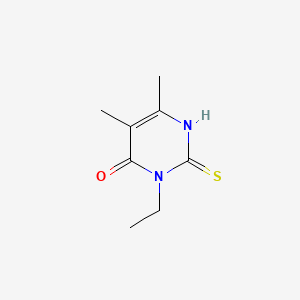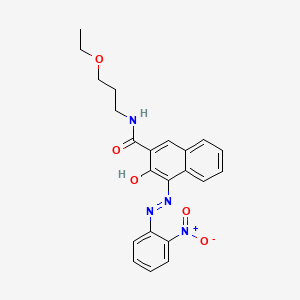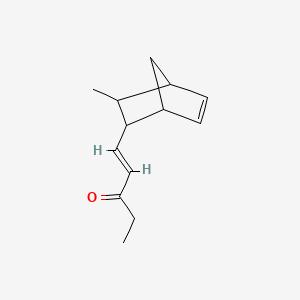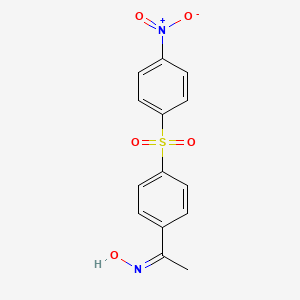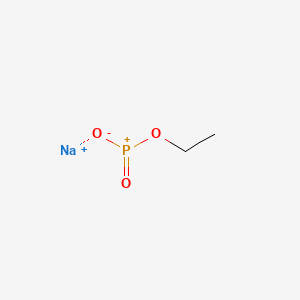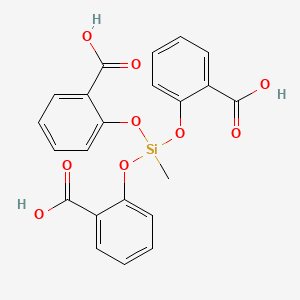
2,2',2''-((Methylsilylidyne)tris(oxy))trisbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,2’'-((Methylsilylidyne)tris(oxy))trisbenzoic acid is a chemical compound known for its unique structure and properties It is composed of a central methylsilylidyne group bonded to three benzoic acid moieties through oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-((Methylsilylidyne)tris(oxy))trisbenzoic acid typically involves the reaction of methylsilylidyne chloride with benzoic acid in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
Base: Commonly used bases include triethylamine or pyridine.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 2,2’,2’'-((Methylsilylidyne)tris(oxy))trisbenzoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’,2’'-((Methylsilylidyne)tris(oxy))trisbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can lead to the formation of silyl ether derivatives.
Substitution: The benzoic acid moieties can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Silyl ether derivatives.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’,2’'-((Methylsilylidyne)tris(oxy))trisbenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,2’,2’'-((Methylsilylidyne)tris(oxy))trisbenzoic acid involves its interaction with molecular targets through its functional groups. The benzoic acid moieties can form hydrogen bonds and participate in various chemical interactions, while the methylsilylidyne group can influence the compound’s reactivity and stability. The specific pathways and molecular targets depend on the context of its application, such as in biological systems or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
2,2’,2’'-((Methylsilylidyne)tris(oxy))trisbenzoic acid can be compared with other similar compounds, such as:
2,2’,2’'-((Methylsilylidyne)tris(oxy))trisphenol: Similar structure but with phenol groups instead of benzoic acid.
2,2’,2’'-((Methylsilylidyne)tris(oxy))trisbenzonitrile: Contains benzonitrile groups instead of benzoic acid.
2,2’,2’'-((Methylsilylidyne)tris(oxy))trisbenzamide: Features benzamide groups instead of benzoic acid.
The uniqueness of 2,2’,2’'-((Methylsilylidyne)tris(oxy))trisbenzoic acid lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
84682-34-8 |
|---|---|
Molekularformel |
C22H18O9Si |
Molekulargewicht |
454.5 g/mol |
IUPAC-Name |
2-[bis(2-carboxyphenoxy)-methylsilyl]oxybenzoic acid |
InChI |
InChI=1S/C22H18O9Si/c1-32(29-17-11-5-2-8-14(17)20(23)24,30-18-12-6-3-9-15(18)21(25)26)31-19-13-7-4-10-16(19)22(27)28/h2-13H,1H3,(H,23,24)(H,25,26)(H,27,28) |
InChI-Schlüssel |
QJYASQZIMJOMOG-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](OC1=CC=CC=C1C(=O)O)(OC2=CC=CC=C2C(=O)O)OC3=CC=CC=C3C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


